molecular formula C23H18ClN3O3 B14977880 N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14977880
M. Wt: 419.9 g/mol
InChI Key: VVXDKQIMHWXVJJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an oxadiazole ring. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative in the presence of a base to form the phenoxyacetamide structure.

    Benzylation: The final step involves the benzylation of the phenoxyacetamide using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Industry: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzyl group can improve its lipophilicity, aiding in cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds such as N-phenyl-2-(3-phenoxy)acetamide share structural similarities.

    Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,2,4-oxadiazole have similar core structures.

Uniqueness

N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the combination of its benzyl, chlorophenyl, and oxadiazole moieties. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c24-19-11-9-17(10-12-19)23-26-22(27-30-23)18-7-4-8-20(13-18)29-15-21(28)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,25,28)

InChI Key

VVXDKQIMHWXVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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